molecular formula C10H19NO2 B1382456 {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol CAS No. 1803593-94-3

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Cat. No. B1382456
CAS RN: 1803593-94-3
M. Wt: 185.26 g/mol
InChI Key: BJGWXWGZHURERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol” is a chemical compound with the IUPAC name (1-(amino(tetrahydrofuran-2-yl)methyl)cyclobutyl)methanol . It has a molecular weight of 185.27 . The compound is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol” is 1S/C10H19NO2/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h8-9,12H,1-7,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol” is an oil-like substance . It has a molecular weight of 185.27 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

  • Synthesis and Catalysis:

    • A study by Kumar and Perumal (2007) discussed a method for oxidative cyclization of 2′-amino and 2′-hydroxychalcones using FeCl3·6H2O–methanol, which is relevant for the synthesis of compounds similar to "{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol".
    • Erol and Dedelioglu (2008) investigated the copolymerization of methacrylamide derivatives, potentially related to "{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol", highlighting their application in polymer science and biological activity (Erol & Dedelioglu, 2008).
  • Chemical Reactions and Properties:

    • Ozcubukcu et al. (2009) described a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand and its complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition (Ozcubukcu et al., 2009). This study is relevant for understanding the catalytic properties of similar compounds.
    • Li et al. (2012) presented a method for the direct N-monomethylation of aromatic primary amines using methanol, which is significant for derivatives of "{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol" (Li et al., 2012).
  • Pharmaceutical Applications:

    • The study by Creary (2023) on 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, which react in methanol to give methyl ether substitution products, could provide insights into the reactivity of similar compounds (Creary, 2023).
  • Methanol Utilization and Chemistry:

    • Sarki et al. (2021) discussed the use of methanol as a C1 synthon and H2 source for selective N‐methylation of amines, which can be related to the chemistry of "{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol" (Sarki et al., 2021).
    • Dalena et al. (2018) provided an overview of methanol production and applications, which is relevant for understanding the broader context of methanol use in chemical synthesis (Dalena et al., 2018).

Safety And Hazards

The safety information for “{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol” includes hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[1-[amino(oxolan-2-yl)methyl]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h8-9,12H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGWXWGZHURERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2(CCC2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
Reactant of Route 2
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
Reactant of Route 3
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
Reactant of Route 4
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
Reactant of Route 5
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
Reactant of Route 6
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.